molecular formula C4H5F2N3O2 B2414269 Ethyl 2-azido-2,2-difluoroacetate CAS No. 153755-61-4

Ethyl 2-azido-2,2-difluoroacetate

Cat. No.: B2414269
CAS No.: 153755-61-4
M. Wt: 165.1
InChI Key: BISKRTIGSBFIQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-azido-2,2-difluoroacetate can be synthesized through the reaction of ethyl 2-bromo-2,2-difluoroacetate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the azide functional group, which can be potentially explosive.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azido-2,2-difluoroacetate primarily undergoes copper-catalyzed azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Common Reagents and Conditions

    Copper Catalysts: Copper(I) bromide (CuBr) or copper(I) iodide (CuI) are commonly used as catalysts.

    Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are often used as solvents.

    Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures, under an inert atmosphere such as nitrogen or argon.

Major Products

The major products formed from these reactions are amide-triazole functionalities. These products are valuable intermediates in the synthesis of various bioactive molecules and materials .

Scientific Research Applications

Ethyl 2-azido-2,2-difluoroacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-azido-2,2-difluoroacetate is unique due to its combination of azide and difluoro functional groups. Similar compounds include:

This compound stands out due to its specific reactivity and versatility in click chemistry, making it a valuable reagent in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-azido-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKRTIGSBFIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Azido-2,2-difluoroethanol is useful in the preparation of energetic placizers for explosives and propellants. Ethyl 2-bromo-2,2-difluoroacetate reacts with sodium azide to produce ethyl 2-azido-2,2-difluoroacetate which then reacts with sodium borohydride in water to produce the 2-azido-2,2-difluoroethanol.
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Synthesis routes and methods III

Procedure details

The preparation of 2-azido-2,2-difluorethanol can be summarized as follow: ##STR1## The ethyl 2-bromo-2,2-difluoroacetate, CBrF2COOCH2CH3, starting material is available from chemical laboratory supply houses. The ethyl 2-bromo-2,2-difluoroacetate used in example 1 was obtained from PCR, Inc., P.0. Box 1466, Gainesville, Fla. 32602. The ethyl 2-bromo-2,2-difluoroacetate reacts with sodium azide, NaN3, in dry dimethyl sulfoxide at room temperature (20° C.) to produce ethyl 2-azido-2,2-difluoroacetate, N3CF2COOCH2CH3. The reaction conditions are illustrated in example 1. Next, the ethyl 2-azido-2,2-difluoroacetate reacted with sodium borohydride, NaBH4, in water to produce the desired 2-azido-2,2-difluoroethanol, N3CF2CH2OH. The reaction conditions are illustrated in example 2. The reactivity of 2-azido-2,2-difluoroethanol is demonstrated by example 3 in which the alcohol reacts with phenylisocyanate.
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2-azido-2,2-difluorethanol
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Synthesis routes and methods IV

Procedure details

Powdered sodium azide (19.5 g, 0.3 mol) was added in portions, over 5 minutes, to a stirred solution of ethyl 2-bromo-2,2-difluoroacetate (50.74 g, 0.25 mol) in dry dimethyl sulfoxide (250 mL). After stirring at room temperature for 18 hours, the mixture was poured into water (750 mL) and extracted with methylene chloride (4×100 mL). The combined extracts were washed with water (4×100 mL), dried over anhydrous magnesium sulfate, then filtered, and the filtrate was distilled at atmospheric pressure through an indented (10 cm.) distillation column, at a bath temperature of 77° C., until no more methylene chloride distilled. 1H NMR spectroscopy (CDCl3 ; (CH3)4Si internal standard) of the colorless residue showed a mixture of methylene chloride (31 mol %) and the azido ester (69 mol%); 4.53 (q, 2H, CH2), 1.44 (t, 3H, CH3). This corresponds to a yield of 34.44 g (83.4%) of the azido ester. The pure product was obtained as a colorless liquid by distillation under vacuum; bp 68° C./100 mm. 19F NMR (CDCl3, CFCl3 internal standard) φ 84.8 (s). Anal. Calcd. for C4H5F2N3O2 : C, 29.10; H, 3.05; N, 25.45; F, 23.02. Found: C, 28.80; H, 3.15; N, 25.36; F, 23.15.
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